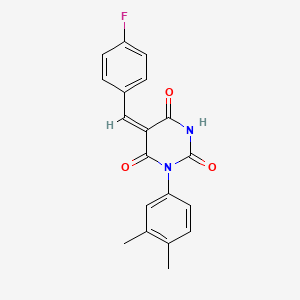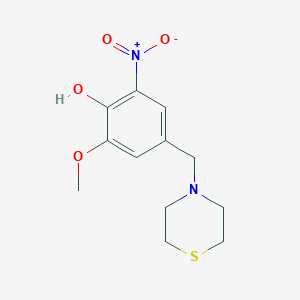
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol, also known as MNTMP, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of phenolic compounds and has a molecular weight of 347.38 g/mol. In
Mecanismo De Acción
The mechanism of action of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also exhibits a broad spectrum of activity against different types of cancer cells, which suggests that it may be effective against a variety of different cancer types. However, one of the limitations of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol. One area of research is the development of more efficient synthesis methods that can produce higher yields of pure 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol. Another area of research is the investigation of the mechanism of action of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol, which may lead to the identification of new targets for cancer and inflammation therapies. Additionally, the potential applications of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol in the treatment of neurological disorders such as Alzheimer's disease warrant further investigation.
Métodos De Síntesis
The synthesis of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol involves the reaction of 2-methoxy-6-nitrophenol with 4-(4-chloromethylthiomorpholin-2-yl)methyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In a study published in the Journal of Medicinal Chemistry, 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol was found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It was also found to inhibit the growth of tumor xenografts in mice.
Propiedades
IUPAC Name |
2-methoxy-6-nitro-4-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-7-9(6-10(12(11)15)14(16)17)8-13-2-4-19-5-3-13/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIWAHFOQDKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-(thiomorpholin-4-ylmethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)
![8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)
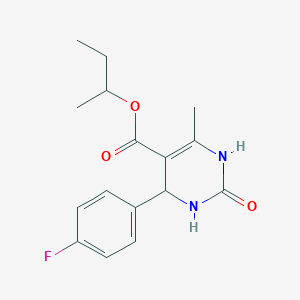
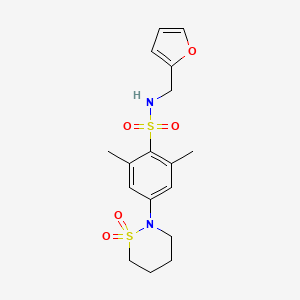
![methyl 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5039618.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)
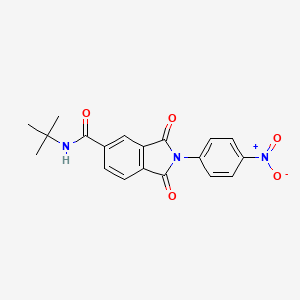
![7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5039641.png)
